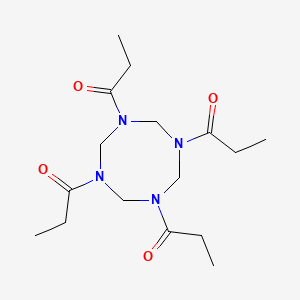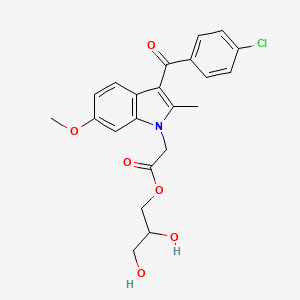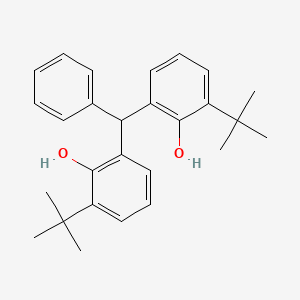
2,2'-(Phenylmethylene)bis(6-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastic manufacturing, due to its ability to stabilize materials against oxidative degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) typically involves the reaction of formaldehyde with 2-tert-butyl-4-ethylphenol under acidic conditions. This reaction forms a methylene bridge between two phenolic units, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic compounds
Aplicaciones Científicas De Investigación
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products
Mecanismo De Acción
The antioxidant properties of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound primarily targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to oxidative degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane
Uniqueness
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more effective in stabilizing materials against oxidative degradation .
Propiedades
Número CAS |
32094-29-4 |
|---|---|
Fórmula molecular |
C27H32O2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C27H32O2/c1-26(2,3)21-16-10-14-19(24(21)28)23(18-12-8-7-9-13-18)20-15-11-17-22(25(20)29)27(4,5)6/h7-17,23,28-29H,1-6H3 |
Clave InChI |
ZCCQFQGYARSQDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1O)C(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


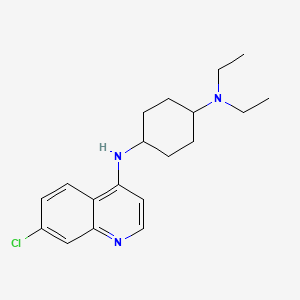
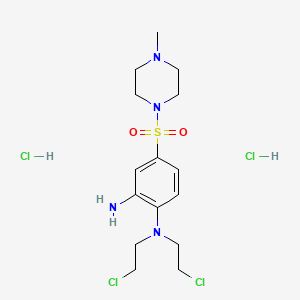
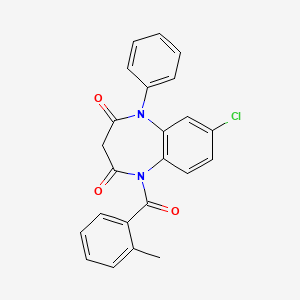
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)
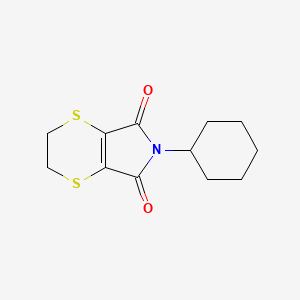
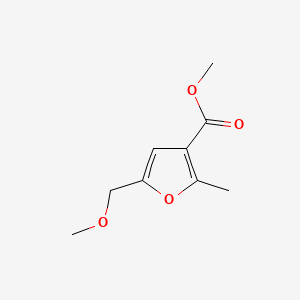
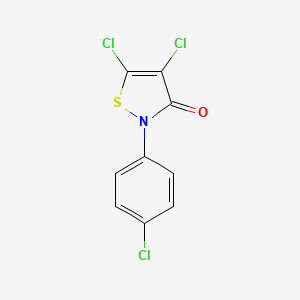
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
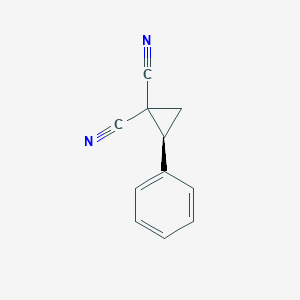
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
